1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, also known as MPTP, is a chemical compound that has been widely studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. However, MPTP has also been used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
Mécanisme D'action
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, which is the region of the brain that regulates movement. This results in symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione also induces oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several advantages as a research tool, including its ability to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity also mimics the progressive nature of Parkinson's disease, making it a useful tool for studying disease progression and testing potential treatments. However, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several limitations, including its high toxicity and potential for off-target effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential drugs for the treatment of Parkinson's disease. Additionally, there is a need for further research into the mechanisms of 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity, including the role of oxidative stress and inflammation in disease progression.
Méthodes De Synthèse
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 3-methyl-1H-pyrazole with formaldehyde and hydrogen sulfide, followed by cyclization with imidazole. The resulting product is then purified through various chromatography techniques.
Applications De Recherche Scientifique
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used extensively as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is selectively toxic to dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. Therefore, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used to create animal models of Parkinson's disease, which can be used to study the disease progression, develop new treatments, and test the efficacy of potential drugs.
Propriétés
IUPAC Name |
1,3-bis[(3-methylpyrazol-1-yl)methyl]imidazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-11-3-5-18(14-11)9-16-7-8-17(13(16)20)10-19-6-4-12(2)15-19/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYFJWNVPDKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CN2CCN(C2=S)CN3C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.